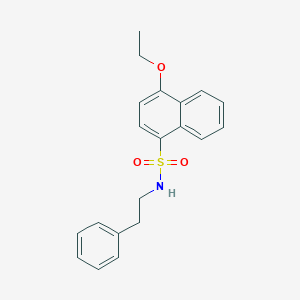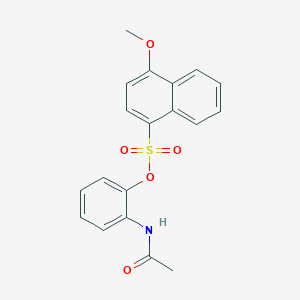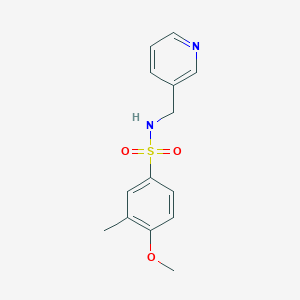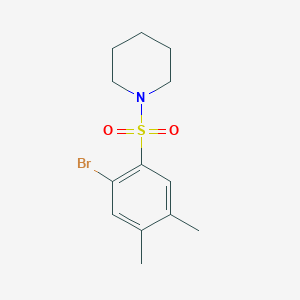![molecular formula C20H26N2O5S B411245 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide](/img/structure/B411245.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide is a complex organic compound with a molecular formula of C20H26N2O5S. This compound is characterized by the presence of a sulfonyl group, dimethoxyphenyl group, and anilino group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfonylation of 3,4-dimethoxyaniline with a suitable sulfonyl chloride, followed by the introduction of the ethylacetamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylacetamide group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
科学研究应用
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structural features allow it to bind to receptor sites, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
- 2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(4-methoxybenzyl)acetamide
- 2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide
Uniqueness
Compared to similar compounds, N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylacetamide group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.
属性
分子式 |
C20H26N2O5S |
|---|---|
分子量 |
406.5g/mol |
IUPAC 名称 |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-ethylacetamide |
InChI |
InChI=1S/C20H26N2O5S/c1-6-21-20(23)13-22(16-10-14(2)9-15(3)11-16)28(24,25)17-7-8-18(26-4)19(12-17)27-5/h7-12H,6,13H2,1-5H3,(H,21,23) |
InChI 键 |
LITABBUWOCESGV-UHFFFAOYSA-N |
SMILES |
CCNC(=O)CN(C1=CC(=CC(=C1)C)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CCNC(=O)CN(C1=CC(=CC(=C1)C)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B411176.png)
![4-[(4-Methoxy-3-methylphenyl)sulfonyl]morpholine](/img/structure/B411177.png)

![1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B411179.png)


![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B411185.png)

